3-ATA

CDK4 inhibitor mechanism ATP-competitive vs noncompetitive kinase selectivity

3-ATA (NSC 680434) is a unique, noncompetitive CDK4 inhibitor (Ki=5.5 µM) with neuroprotective properties validated in cerebellar granule neuron models. It is the only compound in its class with this dual profile, making it essential for probing CDK4 dependency in p16-altered cancers and differentiating ATP-competitive mechanisms. Ideal for research on excitotoxicity and oxidative stress crosstalk. Secure your supply of this specialized research tool.

Molecular Formula C13H10N2S
Molecular Weight 226.30 g/mol
CAS No. 129821-08-5
Cat. No. B166697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ATA
CAS129821-08-5
Synonyms3-amino-10H-acridine-9-thione
Molecular FormulaC13H10N2S
Molecular Weight226.30 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=S)C3=C(N2)C=C(C=C3)N
InChIInChI=1S/C13H10N2S/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)16/h1-7H,14H2,(H,15,16)
InChIKeyLHMSGVQQFOFVAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-ATA CAS 129821-08-5: Baseline Profile for CDK4 Inhibitor Procurement and Assay Design


3-ATA (NSC 680434), chemically designated 3-amino-9-thio(10H)-acridone, is a small-molecule inhibitor of cyclin-dependent kinase 4 (CDK4) [1]. It exhibits a noncompetitive mode of inhibition with a Ki of 5.5 µM and demonstrates a p16-status-correlated growth inhibitory profile across multiple tumor cell lines [2]. The compound is also documented to attenuate excitotoxin-induced neuronal apoptosis, distinguishing it from other CDK4 inhibitors that lack neuroprotective data [3].

Why 3-ATA Cannot Be Substituted with Pan-CDK or Clinical CDK4/6 Inhibitors in Research Assays


Despite the availability of clinical CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) and pan-CDK inhibitors (flavopiridol, roscovitine), direct substitution of 3-ATA is scientifically invalid due to its unique noncompetitive ATP-binding mechanism [1]. 3-ATA's noncompetitive inhibition (Ki = 5.5 µM) contrasts with the ATP-competitive modes of palbociclib and ribociclib , and its selectivity profile (30- to 500-fold lower potency against CDK2 and CDC2) is distinct from abemaciclib's broader kinome engagement [2]. Furthermore, 3-ATA is the only compound in this class with validated neuroprotective efficacy in cerebellar granule neuron models [3].

3-ATA Quantitative Differentiation: Head-to-Head and Cross-Study Comparators for CDK4 Inhibitor Selection


3-ATA vs. Palbociclib: Noncompetitive vs. ATP-Competitive CDK4 Inhibition and Selectivity Trade-offs

3-ATA inhibits CDK4 via a noncompetitive mechanism (Ki = 5.5 µM), whereas palbociclib is an ATP-competitive inhibitor (IC50 = 11 nM) [1]. While palbociclib shows higher absolute potency, 3-ATA's noncompetitive mode may circumvent ATP-competitive resistance mechanisms. Additionally, 3-ATA demonstrates 30- to 500-fold selectivity over CDK2 and CDC2, whereas palbociclib shows no activity against CDK1/2/5 [1].

CDK4 inhibitor mechanism ATP-competitive vs noncompetitive kinase selectivity

3-ATA vs. Fascaplysin: Selectivity Window Comparison for CDK4 vs. CDK2

3-ATA and fascaplysin both exhibit selectivity for CDK4 over CDK2. 3-ATA shows a 30- to 500-fold selectivity window (CDK4 IC50 = 3.1 µM, CDK2 IC50 30-500× higher) [1]. Fascaplysin, by contrast, demonstrates a larger but variably reported selectivity window: IC50 for CDK4 is 0.35–0.4 µM, while IC50 for CDK2 is 500 µM (approximately 1250-fold) [2][3]. However, fascaplysin is a DNA intercalator, which may introduce confounding cellular effects not observed with 3-ATA [4].

CDK4 selectivity CDK2 off-target kinase inhibitor profiling

3-ATA Neuroprotective Efficacy: Quantitative Apoptosis Reduction in Excitotoxicity Models

In cerebellar granule neurons (CGNs) treated with 500 µM kainic acid, pretreatment with 10 µM 3-ATA for 24 hours reduced apoptotic cells from 55% to 22% (a 60% relative reduction in condensed nuclei) [1]. This neuroprotective effect is not reported for clinical CDK4/6 inhibitors palbociclib, ribociclib, or abemaciclib. In a doxorubicin-induced neuronal death model, 3-ATA prevented cell death in a dose-dependent manner [2].

neurodegeneration excitotoxicity apoptosis

3-ATA p16-Status Correlation: Growth Inhibition Selectivity in Tumor Cell Panels

Screening of >50,000 compounds against the NCI-60 cell line panel identified 3-ATA as having growth-inhibitory activity that correlates with p16 status (p16-altered lines being more sensitive) [1]. This p16-dependent activity is a distinguishing feature not reported for palbociclib, which is approved for HR+/HER2− breast cancer irrespective of p16 status. Four structurally related analogs to 3-ATA showed CDK4 IC50 values of 0.2–2.0 µM, all with similar selectivity profiles [2].

p16 tumor suppressor CDK4 dependency cancer cell line screening

3-ATA Dual Activity: CDK4 Inhibition and Catalase Inhibition for Oxidative Stress Studies

3-ATA (as 3-amino-1,2,4-triazole) inhibits catalase activity, with 10 mM concentration completely abrogating catalase enzymatic activity in glioma cells after 48 hours [1]. In trypanosomatid catalases, IC50 values range from 10.4–11.4 mM [2]. Clinical CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) do not exhibit catalase inhibition.

catalase inhibition oxidative stress ROS signaling

3-ATA Selectivity Over CDK2 and CDC2: Quantitative Kinase Profiling Data

3-ATA demonstrates 30- to 500-fold lower potency against CDK2 and CDC2 kinases compared to CDK4 [1]. This contrasts with abemaciclib, which has broader activity against CMGC family kinases including DYRK1A and HIP kinases [2]. Ribociclib shows >1,000-fold selectivity over CDK1, but its CDK2 selectivity is not as well-characterized as 3-ATA's .

kinase selectivity CDK2 off-target CDC2 inhibition

Optimal 3-ATA Application Scenarios for CDK4-Targeted Research and Oxidative Stress Studies


Neurodegenerative Disease Modeling: Kainic Acid and Doxorubicin-Induced Apoptosis Studies

Use 3-ATA at 10 µM (24h pretreatment) to attenuate kainic acid-induced apoptosis in cerebellar granule neurons, where it reduces condensed nuclei from 55% to 22% [1]. This model is validated for studying excitotoxicity and cell cycle re-entry in neurodegeneration. 3-ATA is also effective in preventing doxorubicin-induced neuronal death in a dose-dependent manner [2].

p16-Altered Tumor Cell Line Profiling and Synthetic Lethality Screening

3-ATA is uniquely suited for probing CDK4 dependency in p16-altered cancer models, as its growth-inhibitory activity correlates with p16 status across the NCI-60 panel [1]. Use 3-ATA at concentrations near its CDK4 IC50 (3.1 µM) to identify p16-deficient cell lines with heightened sensitivity.

CDK4 Kinase Assay Standardization with Noncompetitive Inhibitor Control

Employ 3-ATA as a noncompetitive CDK4 inhibitor control (Ki = 5.5 µM) in kinase assays to differentiate ATP-competitive vs noncompetitive inhibition mechanisms [1]. This is particularly valuable when validating new CDK4 inhibitors or studying ATP-binding pocket mutations.

Cellular Oxidative Stress and Redox Signaling Studies via Catalase Inhibition

Use 3-ATA at 1–10 mM to inhibit catalase activity and elevate intracellular hydrogen peroxide levels [1]. This dual activity (CDK4 + catalase inhibition) enables investigation of crosstalk between cell cycle regulation and oxidative stress responses in cancer or neurodegeneration models.

Technical Documentation Hub

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